Clk1/2-IN-3

CLK2 inhibition TG003 comparison kinase selectivity

For researchers requiring selective modulation of CLK1/CLK2-mediated alternative splicing without confounding SRPK activity. Clk1/2-IN-3 demonstrates a ~95-fold potency advantage for CLK2 (IC50=2.1 nM) over TG003, enabling low-nM experiments where CLK4 engagement is minimized. Its defined off-target profile (Aurora A) avoids PI3K pathway interference, offering a complementary tool to Cpd-2 for orthogonal validation. - Dual CLK1/CLK2 inhibition: 1.1 nM and 2.1 nM IC50. - Validated cellular biomarker: S6K pre-mRNA splicing modulation at 1.1-3.3 µM. - Pre-established antiproliferative data across 7 cancer cell lines (GI50 1.5-3.4 µM).

Molecular Formula C21H21N5O2
Molecular Weight 375.4 g/mol
Cat. No. B12396542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClk1/2-IN-3
Molecular FormulaC21H21N5O2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC(C)(CO)C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CNN=C4
InChIInChI=1S/C21H21N5O2/c1-21(2,13-27)17-6-3-14(4-7-17)20(28)25-18-12-26-11-15(5-8-19(26)24-18)16-9-22-23-10-16/h3-12,27H,13H2,1-2H3,(H,22,23)(H,25,28)
InChIKeyHFTFHYOWHGAEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clk1/2-IN-3: A Selective CLK1/CLK2 Dual Inhibitor


Clk1/2-IN-3 (also designated Cpd-3 or Compound 3) is a synthetic small-molecule inhibitor belonging to the imidazo[1,2-a]pyridine carboxamide chemotype, discovered through high-throughput screening of 870,000 compounds at Takeda Pharmaceutical Company [1]. It functions as an ATP-competitive, potent, and selective dual inhibitor of the Cdc2-like kinases CLK1 and CLK2, with IC50 values of 1.1 nM and 2.1 nM, respectively, while displaying substantially weaker activity against the SRPK family kinases (SRPK1 IC50 = 130 nM; SRPK2 IC50 = 260 nM; SRPK3 IC50 = 260 nM) [1]. The compound bears the CAS number 1005784-60-0, a molecular formula of C21H21N5O2, and a molecular weight of 375.42 g/mol .

Why Clk1/2-IN-3 Cannot Be Replaced by Other CLK Inhibitors


The four CLK family members (CLK1–4) share highly homologous ATP-binding pockets, yet small differences in their active-site architecture give rise to functionally meaningful divergence in inhibitor sensitivity across chemotypes [1]. A critical consequence is that CLK inhibitors with ostensibly similar target annotations can exhibit profoundly different intra-family selectivity profiles. For example, TG003 preferentially inhibits CLK1 and CLK4 but is ~10-fold weaker on CLK2 (IC50 = 200 nM), whereas Clk1/2-IN-3 exhibits the opposite bias—potent on CLK1 and CLK2 but with minimal CLK4 data reported in the primary characterization [1]. Furthermore, compound-specific off-target activities (e.g., PI3Kα inhibition by the closely related analog Cpd-2 versus Aurora kinase A inhibition by Clk1/2-IN-3) mean that even structurally similar molecules within the same series cannot be assumed to be functionally interchangeable [1]. These differences directly affect downstream splicing modulation, antiproliferative potency, and the interpretation of experimental results, making generic substitution scientifically unsound without direct comparative validation.

Clk1/2-IN-3 Comparative Evidence Against Key CLK-Family Inhibitors


~95-Fold Superior CLK2 Potency Compared to TG003

Clk1/2-IN-3 demonstrates an IC50 of 2.1 nM against CLK2 in an enzymatic assay performed with 20 µM ATP [1]. In contrast, the benchmark CLK inhibitor TG003 exhibits an IC50 of 200 nM against CLK2 under comparable enzymatic assay conditions, representing a ~95-fold potency advantage for Clk1/2-IN-3 . This differential is critical because CLK2 has been identified as the CLK family member with the highest binding affinity in cellular contexts and its expression levels correlate with cancer cell sensitivity to CLK inhibition [2].

CLK2 inhibition TG003 comparison kinase selectivity splicing kinase

CLK1/CLK2-Selective Profile Diverges from TG003's CLK1/CLK4 Bias

The primary characterization paper explicitly contrasts the selectivity profile of Clk1/2-IN-3 (Cpd-3) with that of TG003: TG003 selectively inhibits CLK1 (IC50 = 20 nM) and CLK4 (IC50 = 15 nM) with weaker activity on CLK2, whereas Cpd-2 and Cpd-3 (Clk1/2-IN-3) selectively inhibit CLK1 (IC50 = 1.1 nM) and CLK2 (IC50 = 2.1 nM) [1]. Among 28 oncology-related kinases screened at 1 µM, Cpd-3 showed the strongest inhibitory activity against CLK2, with only three kinases inhibited by more than 50% (CLK2 being primary, with Aurora kinase A as a moderate additional hit) [1]. This CLK1/CLK2-biased profile is fundamentally different from pan-CLK inhibitors such as T025 (Kd: CLK1=4.8, CLK2=0.096, CLK3=6.5, CLK4=0.61 nM) .

CLK1 selectivity CLK4 selectivity intra-family profiling TG003

>100-Fold Selectivity for CLK1 Over SRPK1 Enables Functional Deconvolution

Within the same enzymatic assay panel reported in the primary publication, Clk1/2-IN-3 (Cpd-3) demonstrates a selectivity window of approximately 118-fold for CLK1 (IC50 = 1.1 nM) over SRPK1 (IC50 = 130 nM), and approximately 124-fold for CLK2 (IC50 = 2.1 nM) over SRPK2 (IC50 = 260 nM) [1]. This contrasts sharply with Cpd-1 from the same series, which is more SRPK-biased (SRPK1 IC50 = 61 nM, SRPK2 IC50 = 75 nM) and less potent on CLK1/CLK2 (16/45 nM) [1]. Importantly, the paper demonstrates that the activity of compounds selective for CLKs (Cpd-2 and Cpd-3) was well correlated with both S6K splicing modulation and growth inhibition of cancer cells, whereas the more SRPK-biased Cpd-1 was substantially weaker in both functional readouts [1].

SRPK selectivity CLK vs SRPK splicing kinase selectivity off-target profiling

Broad-Spectrum Antiproliferative Activity Across Seven Cancer Cell Lines

Clk1/2-IN-3 (Cpd-3) was evaluated for antiproliferative activity across a panel of seven human cancer cell lines representing breast (MDA-MB-468), lung (A549, NCI-H23), and colorectal (COLO205, HCT-116, SW620, COLO320DM) cancers, yielding GI50 values of 3.4, 2.6, 2.1, 2.5, 2.2, 2.9, and 1.5 µM, respectively [1]. The most sensitive line, COLO320DM (GI50 = 1.5 µM), was also evaluated with the SRPK-biased Cpd-1, which displayed weaker growth inhibition [1]. In the same study, the antiproliferative activity of CLK-selective compounds (Cpd-2 and Cpd-3) correlated with their biochemical CLK1/CLK2 inhibitory potency and their ability to induce S6K pre-mRNA alternative splicing, establishing a mechanistic link between target engagement and functional effect [1].

antiproliferative activity cancer cell panel GI50 CLK inhibitor cytotoxicity

Distinct Off-Target Profile: Aurora Kinase A vs. PI3Kα in Analog Cpd-2

Within the 28-kinase oncology panel screened at 1 µM in the original publication, both Cpd-2 and Cpd-3 exhibited CLK2 as their strongest target. However, their secondary off-target activities diverged: Cpd-2 moderately inhibited PI3Kα, whereas Cpd-3 (Clk1/2-IN-3) moderately inhibited Aurora kinase A [1]. This divergence occurs despite the two compounds sharing an imidazo[1,2-a]pyridine core and differing only in their substitution patterns (Cpd-2: C20H20N6O, MW 360.41; Cpd-3: C21H21N5O2, MW 375.42). This differential off-target profile has functional implications: PI3Kα is a key node in the PI3K/AKT/mTOR survival pathway, while Aurora kinase A is a mitotic regulator .

off-target selectivity kinase profiling Aurora kinase A PI3Kα Cpd-2 comparison

Induction of S6K Alternative Splicing and Nuclear Speckle Enlargement

In MDA-MB-468 breast cancer cells, Clk1/2-IN-3 (Cpd-3) at 1.1–3.3 µM induced alternative splicing of S6K (RPS6KB1) pre-mRNA over 72 hours, leading to depletion of S6K protein [1]. At 5 µM, it significantly reduced endogenous phosphorylated SR protein levels [1]. The compound also induced enlargement of nuclear speckles, visualized by anti-SC35 immunofluorescence, a hallmark of splicing machinery disruption [1]. Critically, the study demonstrated a strong correlation between the biochemical CLK1/CLK2 inhibitory potency of compounds in the series, their ability to modulate S6K splicing, and their antiproliferative activity—a correlation that was not observed with the SRPK-biased compound Cpd-1 [1]. This functional phenotype is therefore mechanistically linked to CLK1/CLK2 engagement rather than SRPK inhibition.

alternative splicing S6K nuclear speckles SR protein phosphorylation mechanistic biomarker

Optimal Use Cases for Clk1/2-IN-3


Deconvolving CLK2-Specific from CLK4-Mediated Splicing

When the experimental goal is to isolate the contribution of CLK2 to alternative splicing regulation, Clk1/2-IN-3 is a superior choice over TG003, which exhibits ~100-fold weaker CLK2 potency and preferentially inhibits CLK4. The ~95-fold CLK2 potency advantage of Clk1/2-IN-3 (IC50 = 2.1 nM vs. 200 nM) [1] allows experiments at low nanomolar concentrations where CLK4 engagement is unlikely to be a meaningful confound . This is particularly relevant given that CLK2 has been identified as the CLK family member with the highest cellular binding affinity and whose expression correlates most strongly with cancer cell sensitivity [2].

Cancer Cell Line Profiling of CLK1/CLK2-Driven Growth Suppression

Clk1/2-IN-3 has been quantitatively characterized for antiproliferative activity across seven cancer cell lines spanning breast, lung, and colorectal indications (GI50 range: 1.5–3.4 µM), with the colorectal COLO320DM line showing the highest sensitivity (GI50 = 1.5 µM) [1]. This pre-established potency dataset provides a benchmark for researchers replicating or extending these studies. The strong correlation between biochemical CLK1/CLK2 inhibition, S6K splicing modulation, and growth inhibition—demonstrated in the original publication—means that antiproliferative effects observed with Clk1/2-IN-3 can be more confidently attributed to CLK1/CLK2 target engagement than would be possible with less selective or differently selective CLK inhibitors [1].

Avoiding PI3Kα Confounding from the Analog Cpd-2

In signaling studies where the PI3K/AKT/mTOR axis is a readout of interest, use of Cpd-2 (CLK inhibitor 2) is complicated by its moderate PI3Kα inhibitory activity [1]. Clk1/2-IN-3, which instead exhibits moderate Aurora kinase A inhibition as its secondary off-target in a 28-kinase panel, provides an alternative CLK1/CLK2 inhibitor chemotype that avoids direct PI3K pathway interference [1]. However, researchers studying mitotic regulation should be aware of the Aurora A activity and include appropriate controls. The differential off-target profiles of Cpd-2 (PI3Kα) and Cpd-3 (Aurora A) make them complementary tools for orthogonal validation of CLK1/CLK2-dependent phenotypes [1].

S6K-Dependent Translation Control Studies with Validated Target Engagement Biomarkers

Clk1/2-IN-3 provides a well-characterized on-target cellular biomarker: S6K pre-mRNA alternative splicing induction, measurable at 1.1–3.3 µM in MDA-MB-468 cells, coupled with depletion of S6K protein and reduction of phosphorylated SR proteins [1]. Nuclear speckle enlargement serves as an additional cytological readout of splicing machinery modulation [1]. These pharmacodynamic markers enable researchers to confirm that Clk1/2-IN-3 is engaging its intended targets in their specific cellular context before interpreting downstream phenotypes. The >100-fold selectivity over SRPK1 ensures that SR protein phosphorylation changes are driven by CLK1/CLK2 inhibition rather than SRPK co-inhibition, a confound present with less selective tool compounds [1].

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